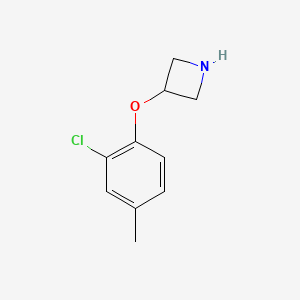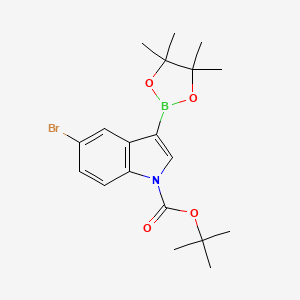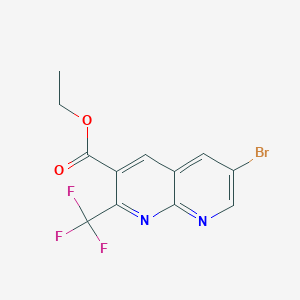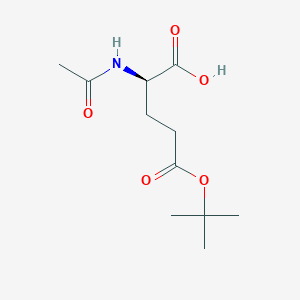
3-(2-Chloro-4-methylphenoxy)azetidine
説明
Synthesis Analysis
Azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-4-methylphenoxy)azetidine is represented by the formula C10H12ClNO . The structure of this compound is similar to that of cresol, which has a methyl group substituted onto the ring of phenol .Chemical Reactions Analysis
The reactivity of azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, is driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .科学的研究の応用
Organic Synthesis
“3-(2-Chloro-4-methylphenoxy)azetidine” is a valuable compound in organic synthesis due to its four-membered ring structure which exhibits considerable ring strain. This strain-driven reactivity allows for facile handling and unique reactivity under appropriate conditions . It can serve as a precursor for synthesizing various complex molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, azetidines, including “3-(2-Chloro-4-methylphenoxy)azetidine”, are explored for their potential in drug discovery. The stability of the azetidine ring compared to related aziridines makes it a suitable motif for developing new therapeutic agents .
Polymerization
Azetidines have been utilized in polymerization processes. The unique reactivity of “3-(2-Chloro-4-methylphenoxy)azetidine” could be harnessed to create novel polymers with potential applications in materials science .
Chiral Templates
The azetidine ring system can act as a chiral template in asymmetric synthesis. “3-(2-Chloro-4-methylphenoxy)azetidine” may be used to induce chirality in the synthesis of optically active compounds, which is crucial in the production of certain pharmaceuticals .
Chemical Synthesis Methodology
This compound can be involved in developing new synthetic methodologies. Its reactivity profile can lead to the discovery of new chemical reactions that can be applied to the synthesis of a wide range of chemicals .
Bioactive Molecule Development
“3-(2-Chloro-4-methylphenoxy)azetidine” can be a key intermediate in the development of bioactive molecules. Its structural features allow for the introduction of various functional groups, which can lead to the creation of molecules with desired biological activities .
将来の方向性
特性
IUPAC Name |
3-(2-chloro-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBGCWUVLGQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)









